molecular formula C8H7NO4 B2771290 (2E)-3-(5-carbamoylfuran-2-yl)prop-2-enoic acid CAS No. 2031285-14-8

(2E)-3-(5-carbamoylfuran-2-yl)prop-2-enoic acid

Cat. No.: B2771290
CAS No.: 2031285-14-8
M. Wt: 181.147
InChI Key: ZNHUNKLEVGHOCV-DUXPYHPUSA-N
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Description

(2E)-3-(5-carbamoylfuran-2-yl)prop-2-enoic acid is a useful research compound. Its molecular formula is C8H7NO4 and its molecular weight is 181.147. The purity is usually 95%.
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Scientific Research Applications

Structural Investigation and Spectroscopic Analysis

The structural and spectroscopic analysis of similar compounds, including various carboxylic acids and their derivatives, has been extensively studied. For instance, compounds characterized by X-ray crystallography, spectroscopic methods, and quantum chemical calculations provide insights into their crystalline structures and molecular interactions. Such investigations reveal the compound's stabilization through intramolecular and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications in material science and drug design. Specifically, the additional stabilization force from substituents, like methoxy groups, suggests potential modifications to improve compound properties (Venkatesan et al., 2016).

Biomass-derived Diacid for Polymer Synthesis

Furan-2,5-dicarboxylic acid (FDCA) is a notable example of a biomass-derived diacid that shares structural similarities with (2E)-3-(5-carbamoylfuran-2-yl)prop-2-enoic acid. FDCA is used to make polymers like polyethylene furandicarboxylate (PEF), a substitute for petroleum-derived polyethylene terephthalate (PET). This application underscores the potential of furan derivatives in developing sustainable materials. The synthesis of FDCA from 2-furoic acid and CO2 via carboxylation demonstrates an environmentally friendly approach to producing valuable chemicals from renewable resources (Dick et al., 2017).

Catalytic Synthesis for Biomass Utilization

The catalytic transformation of biomass-derived furans into valuable chemicals is another area of interest. For example, the synthesis of 2,5-furandicarboxylic acid (2,5-FDCA) from furoic acid highlights the potential of catalytic methods in converting renewable biomass into industrially relevant chemicals. This process involves steps like bromination, esterification, carbonylation, and hydrolysis, showcasing the versatility of furan derivatives in chemical synthesis and their contribution to sustainable industrial practices (Zhang et al., 2017).

Biocatalytic Production

The biocatalytic production of FDCA represents a promising approach to synthesizing bio-based chemicals from furan derivatives. This method offers advantages such as mild reaction conditions, lower cost, higher selectivity, and environmental friendliness. Research in this area focuses on the synthesis of FDCA from various chemicals, including 2-furoic acid, through enzymatic and whole-cell catalysis. Such biocatalytic methods are important for developing efficient and sustainable production processes for furan-derived chemicals (Yuan et al., 2019).

Properties

IUPAC Name

(E)-3-(5-carbamoylfuran-2-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c9-8(12)6-3-1-5(13-6)2-4-7(10)11/h1-4H,(H2,9,12)(H,10,11)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHUNKLEVGHOCV-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)N)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)C(=O)N)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.